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molecular formula C12H13ClN2 B8344226 1-(6-Chloropyridin-3-yl)cyclohexanecarbonitrile

1-(6-Chloropyridin-3-yl)cyclohexanecarbonitrile

Cat. No. B8344226
M. Wt: 220.70 g/mol
InChI Key: LNCSSLBYZFGFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388198B2

Procedure details

To a mixture of 2-(6-chloropyridin-3-yl)acetonitrile (26.2 mmol) and 1,5-dibromopentane (26.2 mmol) in THF/DMSO (1:1, 300 mL) was added NaH (60% in mineral oil, 55.1 mmol) portionwise at 0° C. over 45 min. The mixture was allowed to warm to RT and stirred for 1 h 45 min. The reaction mixture was poured into water and extracted with DCM. The comb. org. layers were washed with brine, dried over MgSO4, and conc. in vacuo. The residue was purified by means of CC (10-80% EtOAc/Hept) to provide a colorless solid.
Quantity
26.2 mmol
Type
reactant
Reaction Step One
Quantity
26.2 mmol
Type
reactant
Reaction Step One
Name
THF DMSO
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
55.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.[H-].[Na+].O>C1COCC1.CS(C)=O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
26.2 mmol
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC#N
Name
Quantity
26.2 mmol
Type
reactant
Smiles
BrCCCCCBr
Name
THF DMSO
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1.CS(=O)C
Step Two
Name
Quantity
55.1 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of CC (10-80% EtOAc/Hept)
CUSTOM
Type
CUSTOM
Details
to provide a colorless solid

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC1=CC=C(C=N1)C1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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